molecular formula C15H10F2N2OS2 B2981325 N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 895490-64-9

N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2981325
CAS No.: 895490-64-9
M. Wt: 336.37
InChI Key: UTFVRENLKRUZCE-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmacology known for its diverse biological activities . The structure incorporates fluorine atoms and a phenylthioacetamide side chain, modifications often explored to optimize a compound's binding affinity, metabolic stability, and overall pharmacokinetic profile. Benzothiazole-based compounds are extensively investigated for their potent anticancer properties . Research indicates that similar 2-substituted benzothiazole derivatives demonstrate promising activity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) . The mechanism of action for this class of compounds may involve inhibition of key enzymatic targets, such as the epidermal growth factor receptor (EGFR), a well-validated target in oncology . Beyond oncology, benzothiazole derivatives have shown considerable potential as enzyme inhibitors. Notably, certain N-(6-arylbenzo[d]thiazol-2-yl)acetamide analogs have exhibited excellent urease inhibitory activity, in some cases surpassing the potency of standard inhibitors like thiourea . Urease inhibition is a critical research area for developing novel therapies for conditions like peptic ulcers caused by Helicobacter pylori. The structural features of this compound make it a valuable intermediate for further chemical exploration. The synthetic versatility of the benzothiazole core allows for various C-C coupling methodologies, enabling the generation of diverse chemical libraries for biological screening . This acetamide derivative is intended for research applications only, including as a standard in analytical studies, a building block in synthetic chemistry, and a lead compound in the biological evaluation of new therapeutic agents. For a comprehensive safety review, researchers should consult the relevant Material Safety Data Sheet (MSDS). This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS2/c16-9-1-4-11(5-2-9)21-8-14(20)19-15-18-12-6-3-10(17)7-13(12)22-15/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFVRENLKRUZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Molecular Information

PropertyValue
Molecular Formula C₁₉H₁₈F₂N₂OS
Molecular Weight 365.43 g/mol
CAS Number 1216760-01-8

The compound features a fluorinated benzothiazole moiety and a thioacetamide group, which contribute to its biological activity. The presence of fluorine atoms enhances metabolic stability and binding affinity to biological targets.

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of human leukemia (THP-1), melanoma (B16-F10), and breast cancer (MCF-7) cells.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several benzothiazole derivatives, including those structurally related to N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide. The results indicated:

  • GI50 Values : Compounds exhibited GI50 values ranging from 0.4 µM to 5.5 µM against various cancer cell lines, showcasing their potential as anticancer agents .

The mechanism through which N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in signaling pathways associated with cell proliferation and survival.
  • DNA Interaction : Potential binding to DNA or RNA could influence gene expression and protein synthesis, contributing to its anticancer effects.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have demonstrated antioxidant properties, which may protect cells from oxidative stress .

Anti-inflammatory Activity

Benzothiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus reducing inflammation in various models.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has shown potential antimicrobial activity against both bacterial and fungal strains. This broad-spectrum activity makes it a candidate for further development in treating infections.

Comparison with Similar Compounds

Key Observations:

Thioether vs. Thiazolidinedione/Thiadiazole Linkages :

  • The target compound’s thioether group (-S-) offers greater flexibility and reduced polarity compared to the rigid, hydrogen-bond-capable thiazolidinedione (GB32, GB33) or ureido-thiadiazole (Compound 4g) moieties .
  • Thiazolidinedione derivatives (GB32, GB33) exhibit higher molecular weights (~427–448 g/mol) due to the additional dioxothiazolidine ring, which may impact bioavailability .

Dual fluorination in Compound 30 increases lipophilicity but may reduce solubility compared to the target compound’s single fluorophenyl group .

Heterocyclic Additions :

  • Compounds with triazole (11d) or piperazine (30) groups show increased complexity and molecular weight, which may enhance target affinity but reduce membrane permeability .

Computational and Docking Studies

  • Molecular Docking: Thiazolidinedione derivatives (GB32, GB33) showed strong binding to VEGFR-2 (docking scores: −12.3 to −13.1 kcal/mol) via interactions with Lys868 and Asp1046 . The target compound’s thioether linkage may engage in van der Waals interactions with hydrophobic pockets but lacks the hydrogen-bond donors present in ureido-thiadiazole derivatives (e.g., Compound 4g) .
  • ADME Predictions :

    • The target compound’s calculated LogP (~3.2) suggests moderate lipophilicity, comparable to GB32 (LogP: 3.5) but lower than piperazine-containing Compound 30 (LogP: 4.1) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a benzothiazole core is functionalized by reacting 2-amino-6-fluorobenzothiazole with chloroacetyl chloride, followed by thioether formation using 4-fluorothiophenol under basic conditions (e.g., K₂CO₃ in DMF). Purity is ensured via recrystallization or column chromatography . Key intermediates are characterized using IR and NMR to confirm regiospecificity.

Q. Which spectroscopic methods are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to confirm fluorine substitution patterns and acetamide linkage), IR (to identify C=O, C-S, and N-H stretches), and LCMS (for molecular ion verification) is essential. For example, the ¹H NMR spectrum typically shows a singlet for the acetamide proton at δ ~12.5 ppm, while aromatic protons appear between δ 7.0–8.5 ppm . High-resolution mass spectrometry (HRMS) further validates the molecular formula.

Q. How is the in vitro bioactivity of this compound assessed in preliminary studies?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity screening (MTT assay on cancer cell lines, e.g., IC₅₀ determination).
  • Enzyme inhibition (e.g., VEGFR-2 or carbonic anhydrase isoforms using fluorometric assays).
  • Anti-inflammatory activity (COX-1/COX-2 inhibition via ELISA).
    Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (1–100 µM) are critical for validating results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematic substitution of the 6-fluorobenzo[d]thiazole and 4-fluorophenylthio moieties is performed. For example:

  • Replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) enhances kinase inhibition .
  • Introducing methyl or methoxy groups on the benzothiazole ring improves metabolic stability .
  • In silico tools (e.g., molecular docking with AutoDock Vina) predict binding affinities to targets like VEGFR-2, guiding synthetic prioritization .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, serum concentration). To address this:

  • Standardize protocols : Use identical cell lines (e.g., HT-29 for cytotoxicity) and enzyme sources.
  • Validate purity : Ensure ≥95% HPLC purity to exclude impurities affecting activity .
  • Cross-validate with orthogonal assays (e.g., SPR for binding kinetics if enzyme inhibition is disputed) .

Q. What computational approaches predict binding modes to therapeutic targets like HDAC4 or BRAF kinase?

  • Methodological Answer :

  • Molecular docking : Use crystal structures (PDB IDs: 4CBT for HDAC4, 3Q4L for BRAF) to model interactions. The fluorophenylthio group often occupies hydrophobic pockets, while the acetamide forms hydrogen bonds .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical residues (e.g., Lys514 in VEGFR-2) .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

  • Methodological Answer :

  • Solvent screening : Replace DMF with eco-friendly solvents (e.g., PEG-400) to enhance sustainability .
  • Catalyst optimization : Use Pd/C or CuI nanoparticles to accelerate coupling steps, reducing reaction time from 24h to 6h .
  • Process monitoring : In-line FTIR tracks intermediate formation, enabling real-time adjustments .

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